(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]
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Overview
Description
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] typically involves the cyclopropanation of a fluorene derivative. One common method is the reaction of a fluorene derivative with a dichlorocarbene precursor under basic conditions. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the fluorene to form the spirocyclic compound. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium tert-butoxide and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of (2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The dichlorocyclopropane moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted spirocyclic compounds.
Scientific Research Applications
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its rigid spirocyclic structure.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target. For example, in biological systems, the compound may interact with cellular proteins, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopropane-1,9’-xanthene]
- Spiro[cyclopropane-1,9’-anthracene]
- Spiro[cyclopropane-1,9’-phenanthrene]
Uniqueness
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] is unique due to its specific (2R,3S) stereochemistry and the presence of two chlorine atoms on the cyclopropane ring. This configuration imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to other spirocyclic compounds.
Properties
CAS No. |
87319-63-9 |
---|---|
Molecular Formula |
C15H10Cl2 |
Molecular Weight |
261.1 g/mol |
IUPAC Name |
(2S,3R)-2,3-dichlorospiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C15H10Cl2/c16-13-14(17)15(13)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8,13-14H/t13-,14+ |
InChI Key |
GOTAYWHLWYGNQD-OKILXGFUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24[C@@H]([C@@H]4Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C(C4Cl)Cl |
Origin of Product |
United States |
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